molecular formula C18H16Cl2N2O3 B6908383 N-[1-(2,6-dichlorophenyl)propan-2-yl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide

N-[1-(2,6-dichlorophenyl)propan-2-yl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide

Cat. No.: B6908383
M. Wt: 379.2 g/mol
InChI Key: NQPJRILYHRJINF-UHFFFAOYSA-N
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Description

N-[1-(2,6-dichlorophenyl)propan-2-yl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide is a synthetic organic compound known for its diverse applications in various scientific fields. This compound features a benzoxazine ring, which is a heterocyclic structure containing both nitrogen and oxygen atoms. The presence of the 2,6-dichlorophenyl group and the carboxamide functionality further enhances its chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-[1-(2,6-dichlorophenyl)propan-2-yl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O3/c1-10(7-12-13(19)3-2-4-14(12)20)21-18(24)11-5-6-15-16(8-11)25-9-17(23)22-15/h2-6,8,10H,7,9H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPJRILYHRJINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=CC=C1Cl)Cl)NC(=O)C2=CC3=C(C=C2)NC(=O)CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,6-dichlorophenyl)propan-2-yl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide typically involves multiple steps:

    Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable aldehyde or ketone under acidic or basic conditions to form the benzoxazine ring.

    Introduction of the 2,6-Dichlorophenyl Group: This step can be achieved through a Friedel-Crafts acylation reaction, where the benzoxazine intermediate reacts with 2,6-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate amine, such as isopropylamine, to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,6-dichlorophenyl)propan-2-yl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of catalysts like palladium or copper

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile involved.

Scientific Research Applications

N-[1-(2,6-dichlorophenyl)propan-2-yl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(2,6-dichlorophenyl)propan-2-yl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2,6-dichlorophenyl)ethyl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide
  • N-[1-(2,6-dichlorophenyl)methyl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide
  • N-[1-(2,6-dichlorophenyl)propyl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide

Uniqueness

N-[1-(2,6-dichlorophenyl)propan-2-yl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

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